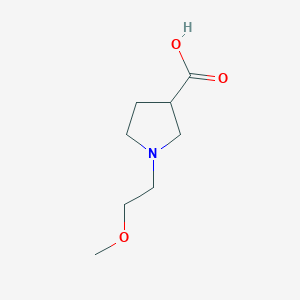
2-(1,1-Difluoroethyl)-3-methylpyrazine
Übersicht
Beschreibung
“2-(1,1-Difluoroethyl)pyrazine” is a type of fluorinated pyrazine . Fluorinated pyrazines have garnered interest in the scientific community due to their potential pharmacological activity . For example, a compound known as MK-7602, which is a fluorinated pyrazine, exhibits potential pharmacological activity due to its ability to inhibit dipeptidyl peptidase-4 (DPP-4), making it a potential utility as an antidiabetic agent .
Synthesis Analysis
While the specific synthesis process for “2-(1,1-Difluoroethyl)-3-methylpyrazine” is not available, similar compounds such as difluoromethylated allenes are synthesized through trifunctionalization of 1,3-enynes . Another method involves the reaction of 2,3-diaminopyridine with 1,1-difluoroethylamine in dichloromethane .Wissenschaftliche Forschungsanwendungen
Catalytic Synthesis : A study by Jing et al. (2008) focused on the synthesis of 2-methylpyrazine, a compound similar to 2-(1,1-Difluoroethyl)-3-methylpyrazine, using a catalytic reaction of ethylene diamine and propylene glycol. The study highlighted the use of alumina-supported copper catalysts with a chromium promoter to enhance the selectivity and conversion rates in producing 2-methylpyrazine (Jing et al., 2008).
Coordination Polymers : Dong et al. (2000) synthesized Cu(II)-Ag(I) mixed-metal coordination polymers using 2-methylpyrazine-5-carboxylate. This study is significant as it demonstrates the potential of pyrazine derivatives in forming novel coordination polymers, which could have implications for the development of materials with unique properties (Dong et al., 2000).
Corrosion Inhibition : A study by Obot and Gasem (2014) investigated the corrosion inhibition properties of pyrazine compounds for steel. They used quantum chemical calculations and molecular dynamics simulations to study the adsorption properties of these compounds, providing insights into their effectiveness in protecting metals from corrosion (Obot & Gasem, 2014).
Green Synthesis Methods : Research by Song et al. (2017) developed an efficient and environmentally friendly method for synthesizing 2-hydroxymethyl-5-methylpyrazine from biomass-derived 1,3-dihydroxyacetone. This study highlights the potential of pyrazine derivatives in green chemistry applications (Song et al., 2017).
Electronic and Spectral Studies : Arenas et al. (1988) conducted a detailed study on the vibrational spectrum and internal rotation of 2-methylpyrazine, providing valuable information on the electronic and spectral properties of pyrazine derivatives (Arenas et al., 1988).
Eigenschaften
IUPAC Name |
2-(1,1-difluoroethyl)-3-methylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c1-5-6(7(2,8)9)11-4-3-10-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAANCFJYPUAOQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-Difluoroethyl)-3-methylpyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Dichloropyrido[3,4-D]pyrimidine](/img/structure/B1390563.png)












